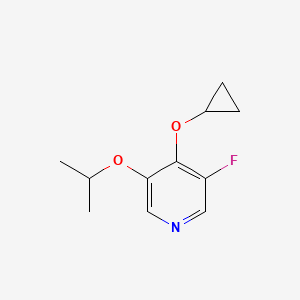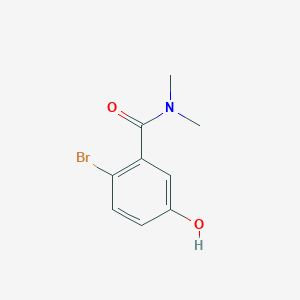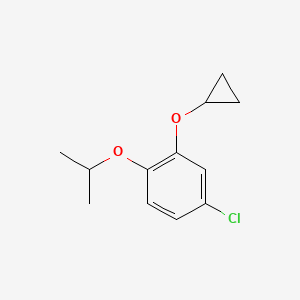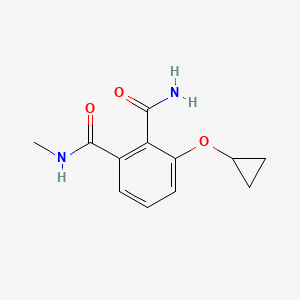![molecular formula C8H7ClFNO B14841354 1-[4-(Chloromethyl)-6-fluoropyridin-2-YL]ethanone](/img/structure/B14841354.png)
1-[4-(Chloromethyl)-6-fluoropyridin-2-YL]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Chloromethyl)-6-fluoropyridin-2-YL]ethanone is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chloromethyl group and a fluorine atom attached to a pyridine ring, along with an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[4-(Chloromethyl)-6-fluoropyridin-2-YL]ethanone can be synthesized through a multi-step processThe chloromethylation can be achieved using chlorosulfonic acid and dimethoxymethane in the presence of a catalyst such as zinc iodide . The reaction is typically carried out in a solvent like dichloromethane at low temperatures (5-10°C) to ensure high yields and selectivity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Chloromethyl)-6-fluoropyridin-2-YL]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form alcohols or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products:
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
1-[4-(Chloromethyl)-6-fluoropyridin-2-YL]ethanone has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders or infectious diseases.
Materials Science: The compound can be utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Biological Research: It can serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Mechanism of Action
The mechanism of action of 1-[4-(Chloromethyl)-6-fluoropyridin-2-YL]ethanone depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, while the chloromethyl group can facilitate covalent bonding with target proteins.
Comparison with Similar Compounds
1-[4-(Chloromethyl)-2-thienyl]ethanone: This compound has a similar structure but with a thienyl ring instead of a pyridine ring.
1-[4-(Chloromethyl)-6-bromopyridin-2-YL]ethanone: This compound has a bromine atom instead of a fluorine atom.
Uniqueness: 1-[4-(Chloromethyl)-6-fluoropyridin-2-YL]ethanone is unique due to the presence of both a chloromethyl group and a fluorine atom on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H7ClFNO |
|---|---|
Molecular Weight |
187.60 g/mol |
IUPAC Name |
1-[4-(chloromethyl)-6-fluoropyridin-2-yl]ethanone |
InChI |
InChI=1S/C8H7ClFNO/c1-5(12)7-2-6(4-9)3-8(10)11-7/h2-3H,4H2,1H3 |
InChI Key |
YCPCTRASEWHSIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)CCl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


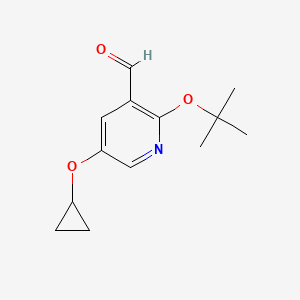
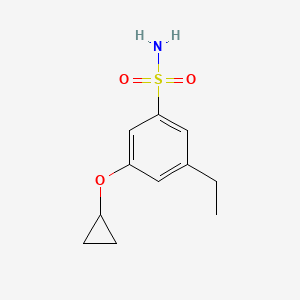
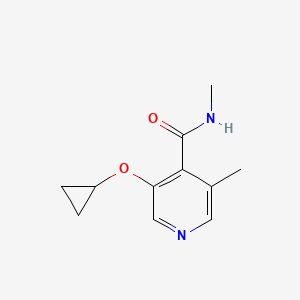
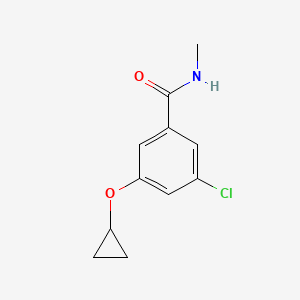
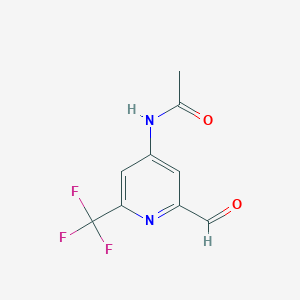
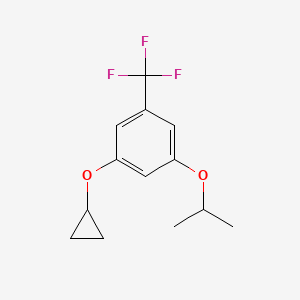
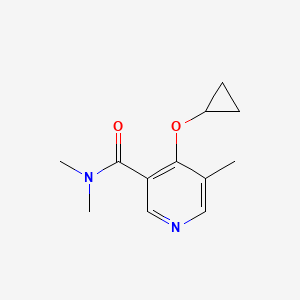
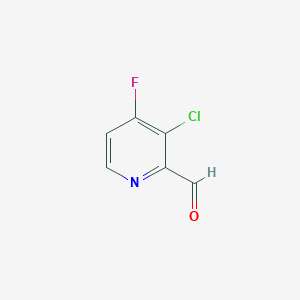
![Ethanone, 1-[6-methyl-4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14841367.png)
